molecular formula C11H16N2O4 B6606588 3,4-Dimethoxybenzene-1-carboximidamide,aceticacid CAS No. 2825012-20-0

3,4-Dimethoxybenzene-1-carboximidamide,aceticacid

Cat. No.: B6606588
CAS No.: 2825012-20-0
M. Wt: 240.26 g/mol
InChI Key: YNMXVNDKAGEJIJ-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzene-1-carboximidamide, acetic acid is a chemical compound with the molecular formula C11H16N2O4 It is known for its unique structure, which includes a benzene ring substituted with two methoxy groups and a carboximidamide group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxybenzene-1-carboximidamide, acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzene, which is commercially available or can be synthesized from simpler aromatic compounds.

    Formation of Carboximidamide Group:

    Acetic Acid Moiety Addition: The acetic acid moiety is introduced through esterification or amidation reactions, depending on the desired final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification: Purification steps such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybenzene-1-carboximidamide, acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and related compounds.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3,4-Dimethoxybenzene-1-carboximidamide, acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzene-1-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with DNA/RNA: Affect gene expression and protein synthesis.

    Modulate Receptor Activity: Influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: Similar structure but lacks the carboximidamide and acetic acid groups.

    3,4-Dimethoxybenzoic Acid: Contains a carboxylic acid group instead of carboximidamide.

    3,4-Dimethoxyaniline: Features an amino group instead of carboximidamide.

Properties

IUPAC Name

acetic acid;3,4-dimethoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.C2H4O2/c1-12-7-4-3-6(9(10)11)5-8(7)13-2;1-2(3)4/h3-5H,1-2H3,(H3,10,11);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMXVNDKAGEJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=C(C=C(C=C1)C(=N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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